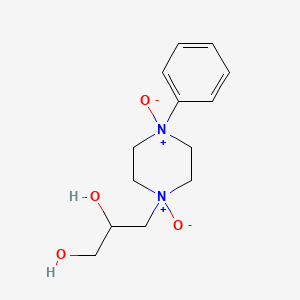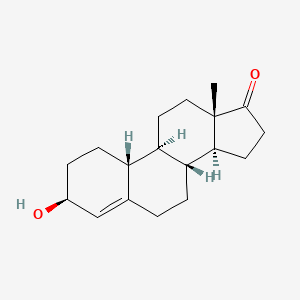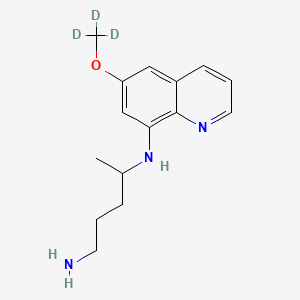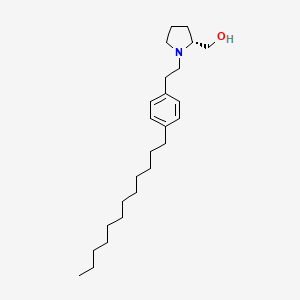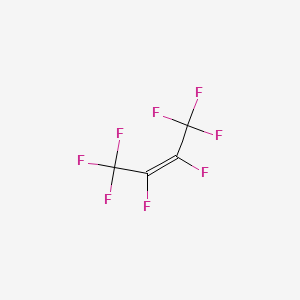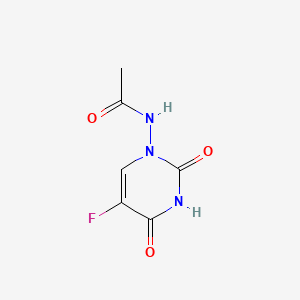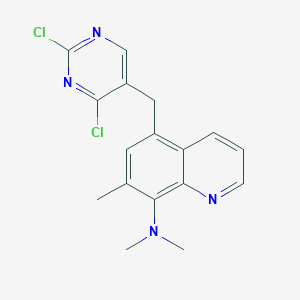
pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structural features, including a pentan-3-yl group, a dimethoxyphenyl ring, and a phenylmethoxycarbonylhydrazinyl moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate typically involves multi-step organic reactions. The starting materials may include pentan-3-ol, 3,4-dimethoxybenzaldehyde, and phenylmethoxycarbonylhydrazine. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced techniques like chromatography and crystallization may be employed for purification.
化学反应分析
Types of Reactions
Pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate: Similar in structure but may differ in functional groups or stereochemistry.
3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic rings and methoxy groups.
Phenylmethoxycarbonylhydrazine derivatives: Compounds with similar hydrazine moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
属性
分子式 |
C25H32N2O7 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate |
InChI |
InChI=1S/C25H32N2O7/c1-6-19(7-2)34-23(29)25(3,22(28)18-13-14-20(31-4)21(15-18)32-5)27-26-24(30)33-16-17-11-9-8-10-12-17/h8-15,19,27H,6-7,16H2,1-5H3,(H,26,30)/t25-/m1/s1 |
InChI 键 |
AFZFTLASEAMSFD-RUZDIDTESA-N |
手性 SMILES |
CCC(CC)OC(=O)[C@@](C)(C(=O)C1=CC(=C(C=C1)OC)OC)NNC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CCC(CC)OC(=O)C(C)(C(=O)C1=CC(=C(C=C1)OC)OC)NNC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)



![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
